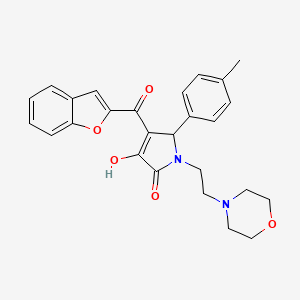

4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Description

This compound belongs to the 5-hydroxy-1H-pyrrol-2(5H)-one class, characterized by a central pyrrolone core substituted with a benzofuran-2-carbonyl group, a morpholinoethyl chain, and a p-tolyl aromatic ring. The benzofuran moiety enhances π-π stacking interactions, while the morpholinoethyl group improves solubility and pharmacokinetic properties. The p-tolyl substituent (4-methylphenyl) provides moderate lipophilicity, balancing bioavailability and target binding .

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5/c1-17-6-8-18(9-7-17)23-22(24(29)21-16-19-4-2-3-5-20(19)33-21)25(30)26(31)28(23)11-10-27-12-14-32-15-13-27/h2-9,16,23,30H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLSRIOWUXHWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis. A common synthetic route might include:

Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate acylating agent.

Construction of the Pyrrolone Core: This step often involves the condensation of a suitable diketone with an amine, followed by cyclization.

Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with morpholine.

Final Assembly: The final step involves coupling the benzofuran moiety with the pyrrolone core, typically through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry to enhance reaction efficiency, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, the presence of the morpholine ring suggests possible activity as a central nervous system agent, while the benzofuran moiety is often found in compounds with anti-inflammatory or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one would depend on its specific biological target. Generally, compounds with similar structures can act by:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interacting with Receptors: Modulating receptor activity to produce a physiological response.

Disrupting Cellular Processes: Interfering with cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

Compound A : 4-(Benzofuran-2-carbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-pyrrol-2-one

- Key Differences: Aromatic substituent: 3-ethoxyphenyl vs. p-tolyl. Morpholino chain length: 3-morpholinopropyl vs. 2-morpholinoethyl. A longer chain may increase conformational flexibility but reduce target specificity.

- Impact : Increased polarity from the ethoxy group could improve aqueous solubility but shorten half-life due to faster oxidation.

Compound B : 5-(2-Fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

- Key Differences :

- Aromatic substituent : 2-fluorophenyl vs. p-tolyl. Fluorine’s electron-withdrawing nature may enhance binding to electron-rich enzyme pockets.

- Acyl group : Furan-2-carbonyl vs. benzofuran-2-carbonyl. The benzofuran’s extended aromatic system likely improves π-π interactions in hydrophobic environments.

- Impact : The fluorine substituent could increase metabolic stability but reduce solubility compared to the methyl group.

Compound C : 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

- Key Differences :

- Aromatic substituent : 3-nitrophenyl vs. p-tolyl. The nitro group’s strong electron-withdrawing effect may enhance reactivity but reduce stability.

- Acyl group : Benzyloxy-methylbenzoyl vs. benzofuran-2-carbonyl. The bulkier benzyloxy group may sterically hinder target binding.

- Impact : Nitro groups often correlate with higher potency in enzyme inhibition but may increase toxicity risks .

Antienzyme Activity

Compound D : 1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (IC₅₀ = 7.0 μM)

- Comparison : The thiophene-2-carbonyl group and phenyl substituent result in moderate inhibition. Replacement with benzofuran and p-tolyl (target compound) may improve activity due to enhanced hydrophobic interactions.

Compound E : 4-Benzoyl-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one (IC₅₀ = 21.8 μM)

- Comparison : The benzoyl group and thiophene substituent yield lower potency. The target compound’s benzofuran and p-tolyl groups likely optimize steric and electronic complementarity.

Antimicrobial Activity

- Compound F: 4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one Comparison: The pyridin-3-yl group may enhance hydrogen bonding, but the dihydrobenzodioxine carbonyl group could reduce membrane permeability compared to benzofuran.

Physicochemical Properties

Key Insights :

- The target compound’s p-tolyl group balances lipophilicity, favoring membrane penetration without excessive hydrophobicity.

- Compounds with ethoxy or nitro groups exhibit higher solubility or reactivity but trade off stability or toxicity.

Biological Activity

4-(Benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in pharmacological applications. This compound, characterized by its unique structural components, has garnered attention for its biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₃O₃, with a molecular weight of approximately 313.36 g/mol. The structure includes:

- Benzofuran moiety : Known for its prevalence in natural products and pharmacologically active compounds.

- Hydroxyl group : Contributes to the compound's reactivity.

- Morpholino group : Enhances solubility and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anticancer properties and anti-inflammatory effects. The following sections detail specific findings related to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrole compounds, including this compound, show promising anticancer effects. A notable study highlighted the TRIB2 or YAP inhibition , which is crucial in cancer progression. The compound's ability to inhibit these pathways suggests its potential as a therapeutic agent against various cancers, including glioblastoma and other solid tumors .

Case Study: In Vitro Analysis

In vitro evaluations have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic markers such as caspases and Bcl-2 family proteins. For instance, treatment with this compound resulted in increased caspase-3 activity, indicating enhanced apoptotic signaling pathways.

| Cell Line | IC50 (µM) | Effect on Apoptosis |

|---|---|---|

| U87MG (Glioblastoma) | 12.5 | Increased caspase-3 activity |

| MCF-7 (Breast) | 15.0 | Upregulation of pro-apoptotic factors |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, making it a candidate for conditions involving chronic inflammation. Its mechanism appears to involve the inhibition of COX-II, an enzyme associated with inflammatory responses.

Research Findings

A recent study indicated that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This effect was dose-dependent and correlated with decreased expression of COX-II.

| Concentration (µM) | IL-6 Production (pg/mL) | COX-II Expression |

|---|---|---|

| 0 | 150 | High |

| 10 | 100 | Moderate |

| 50 | 30 | Low |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Oncogenic Pathways : By targeting TRIB2 and YAP, the compound disrupts critical signaling pathways involved in tumor growth.

- Induction of Apoptosis : The activation of caspases leads to programmed cell death in cancer cells.

- Anti-inflammatory Effects : By inhibiting COX-II and reducing cytokine production, the compound mitigates inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.